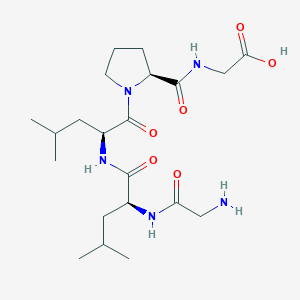
Glycyl-L-leucyl-L-leucyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-leucyl-L-leucyl-L-prolylglycine is a synthetic peptide composed of five amino acids: glycine, leucine, leucine, proline, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the proline residue.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis using hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized amino acid residues.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Glycyl-L-leucyl-L-leucyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of specific enzymatic activities. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucine: A dipeptide with similar structural features but shorter chain length.
L-leucyl-L-leucine: Another dipeptide with two leucine residues, lacking the glycine and proline residues.
Glycyl-L-prolyl-L-glutamate: A tripeptide with different amino acid composition but similar peptide bond structure.
Uniqueness
Glycyl-L-leucyl-L-leucyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline introduces a kink in the peptide chain, affecting its overall conformation and interactions.
Properties
CAS No. |
742068-57-1 |
|---|---|
Molecular Formula |
C21H37N5O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H37N5O6/c1-12(2)8-14(24-17(27)10-22)19(30)25-15(9-13(3)4)21(32)26-7-5-6-16(26)20(31)23-11-18(28)29/h12-16H,5-11,22H2,1-4H3,(H,23,31)(H,24,27)(H,25,30)(H,28,29)/t14-,15-,16-/m0/s1 |
InChI Key |
FHXHPSAJZUTBRF-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















